![molecular formula C14H10BrCl3O3S B2524821 4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate CAS No. 2361710-10-1](/img/structure/B2524821.png)
4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate
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Overview
Description
The compound “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate” is a complex organic molecule with multiple functional groups. It contains a sulfonate group attached to a dichlorobenzene ring, and a dimethylphenyl group with a chlorine substituent .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the halogens might be replaced in nucleophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Agent
The compound 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , is known to have antimicrobial properties . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Disinfectant
4-chloro-3,5-dimethylphenol is also used as a disinfectant . Disinfectants are antimicrobial agents that are applied to non-living objects to destroy harmful microorganisms or to inhibit their activity .
Molluscicide
This compound has been used as a molluscicide . Molluscicides are substances used to destroy pests of the phylum Mollusca .
Antiseptic Drug
4-chloro-3,5-dimethylphenol has been used as an antiseptic drug . Antiseptics are substances that are applied locally on humans and other animals to destroy harmful microorganisms or to inhibit their activity .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .
Anticancer Activity
While there is no direct evidence for the anticancer activity of “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate”, related compounds have shown potential in this area . For example, small molecules able to impair the DVL1 binding to its cognate receptor, FZD, have been studied for their role in tumors and chemoresistance .
Protodeboronation
The compound could potentially be used in protodeboronation reactions . Protodeboronation is a type of chemical reaction where a boron group is removed from an organic compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl3O3S/c1-7-3-9(4-8(2)14(7)18)21-22(19,20)13-6-12(17)11(16)5-10(13)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOTKNOKJLPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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